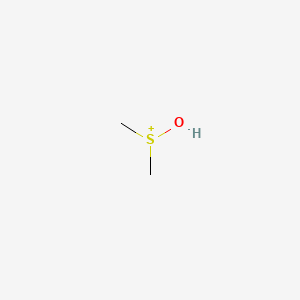

Sulfonium, hydroxydimethyl-

Description

Significance of Sulfonium (B1226848) Compounds in Contemporary Chemical Science

Sulfonium salts, characterized by a positively charged sulfur atom bonded to three organic substituents, are of considerable interest due to their stability, low toxicity, and diverse reactivity. wikipedia.orgccspublishing.org.cn These attributes have propelled their use in a wide array of synthetic applications. researchgate.net Notably, they serve as crucial precursors to sulfur ylides, which are instrumental in the formation of carbon-carbon bonds, particularly in the synthesis of epoxides through the Johnson–Corey–Chaykovsky reaction. wikipedia.org

In the realm of materials science and biology, sulfonium compounds also play a significant role. For instance, S-adenosylmethionine, a naturally occurring sulfonium species, is a key methyl group donor in numerous biochemical pathways. wikipedia.org The exploration of sulfonium salts in transition metal-catalyzed cross-coupling reactions and photoredox catalysis further underscores their importance, offering alternatives to traditional metal-based reagents. ccspublishing.org.cnqueensu.ca The ongoing research into sulfonium chemistry continues to uncover novel reactivities and applications, solidifying their position as indispensable tools for synthetic chemists. researchgate.netthieme-connect.com

Historical Context and Evolution of Research in Sulfonium Chemistry

The study of sulfonium compounds dates back several decades, with early investigations focusing on their synthesis and fundamental reactivity. researchgate.netacs.org Initial methods for preparing alkylsulfonium salts typically involved the reaction of sulfides with alkyl halides. thieme-connect.com A significant milestone in the field was the resolution of chiral sulfonium ions, which, unlike their oxonium counterparts, are optically stable at room temperature due to a higher inversion barrier. wikipedia.org

Over the years, research has evolved from these foundational studies to explore more complex applications. The development of new synthetic methods, including the use of dimethyl sulfoxide (B87167) (DMSO) in interrupted Pummerer reactions, has expanded the accessibility and utility of sulfonium salts. thieme-connect.com More recently, the convergence of sulfonium chemistry with electrochemistry and photochemistry has opened up new avenues for their use in organic synthesis, enabling transformations that are difficult to achieve through traditional thermal methods. researchgate.netqueensu.ca This continuous evolution highlights the enduring relevance and expanding potential of sulfonium chemistry in addressing contemporary synthetic challenges.

Structure

3D Structure

Properties

CAS No. |

43630-10-0 |

|---|---|

Molecular Formula |

C2H7OS+ |

Molecular Weight |

79.14 g/mol |

IUPAC Name |

hydroxy(dimethyl)sulfanium |

InChI |

InChI=1S/C2H7OS/c1-4(2)3/h3H,1-2H3/q+1 |

InChI Key |

QVIGVNQJQRRBIE-UHFFFAOYSA-N |

Canonical SMILES |

C[S+](C)O |

Origin of Product |

United States |

Mechanistic Studies of Hydroxydimethylsulfonium Reactivity and Analogous Sulfonium Transformations

Fundamental Reaction Pathways Involving Sulfonium (B1226848) Cations and Ylides

The core reactivity of sulfonium compounds often involves the formation of sulfonium ylides, which are neutral molecules containing a negatively charged carbon adjacent to a positively charged sulfur atom. These ylides are potent nucleophiles and serve as key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Addition Mechanisms and Betaine (B1666868) Intermediates (e.g., Johnson-Corey-Chaykovsky Reaction)

A cornerstone of sulfonium ylide chemistry is their nucleophilic addition to carbonyls, imines, and enones, most notably in the Johnson-Corey-Chaykovsky reaction (JCCR). chemeurope.comwikipedia.orgorganic-chemistry.orgadichemistry.com This reaction is a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes. wikipedia.orgadichemistry.com The generally accepted mechanism commences with the nucleophilic attack of the sulfur ylide on the electrophilic carbon of the carbonyl group. chemeurope.comorganic-chemistry.org This addition leads to the formation of a charge-separated intermediate known as a betaine. nih.gov

The betaine intermediate is characterized by an alkoxide and a sulfonium cation in close proximity. Subsequent intramolecular nucleophilic attack by the alkoxide on the carbon bearing the sulfonium group results in the formation of a three-membered ring and the displacement of a dialkyl sulfide (B99878) as a leaving group. chemeurope.comadichemistry.com The formation of the epoxide is driven by the stability of the departing sulfide.

A key aspect of the JCCR is its diastereoselectivity, which is often controlled by the relative stability of the syn- and anti-betaine intermediates. The initial nucleophilic addition is often reversible, allowing for equilibration to the thermodynamically more stable anti-betaine, which then proceeds to form the trans-epoxide. The rate-limiting step has been suggested by density functional theory (DFT) calculations to be the bond rotation in the betaine intermediate required to allow for the intramolecular backside attack.

While specific studies on hydroxydimethylsulfonium ylide in the JCCR are not extensively detailed in the literature, the reactivity of analogous ylides like dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's ylides) provides a strong predictive model for its behavior. organic-chemistry.orgadichemistry.comdntb.gov.ua

Table 1: Comparison of Sulfonium Ylides in Reactions with α,β-Unsaturated Carbonyls

| Ylide | Substrate | Major Product | Reaction Type |

| Dimethylsulfonium methylide (Unstabilized) | α,β-Unsaturated Ketone | Epoxide | 1,2-addition |

| Dimethyloxosulfonium methylide (Stabilized) | α,β-Unsaturated Ketone | Cyclopropane (B1198618) | 1,4-addition (Michael addition) |

This table illustrates the differing reactivity of stabilized and unstabilized sulfur ylides, which influences the reaction pathway and final product. adichemistry.com

Intramolecular Cyclization Processes

Sulfonium salts can participate in a variety of intramolecular cyclization reactions to form cyclic structures. These processes are often initiated by the formation of a sulfonium ylide, which then undergoes an internal nucleophilic attack. The nature of the tether connecting the ylide to the electrophilic center dictates the size of the ring formed.

For instance, ω-carboxyalkyl)sulfonium salts have been shown to undergo intramolecular cyclization to produce macrocyclic lactones. nih.gov Similarly, the cyclization of sulfonium salts containing an aroyl group can lead to the formation of 5-aryl-3(2H)-furanones. This reaction is reported to be efficient and high-yielding.

In another example, the reaction of 2-allylphenols with methyl(bismethylthio)sulfonium salts results in an intramolecular cyclization to afford 2-(methylthiomethyl)-2,3-dihydrobenzofurans. rsc.org These reactions highlight the versatility of sulfonium salts as precursors for the construction of various heterocyclic systems. The potential for hydroxydimethylsulfonium to participate in analogous intramolecular cyclizations would depend on the presence of a suitable intramolecular electrophile.

Radical Pathways and Activation Modes in Sulfonium Chemistry

Beyond their ionic reaction pathways, sulfonium salts can also engage in radical chemistry, often initiated by photoredox catalysis or the formation of electron donor-acceptor complexes. These methods provide alternative activation modes and open up new avenues for sulfonium-mediated transformations.

Photoredox Catalysis in Sulfonium-Mediated Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, and sulfonium salts have proven to be excellent precursors for aryl and alkyl radicals. researchgate.net In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can reduce a sulfonium salt via a single-electron transfer (SET) process. This reduction leads to the homolytic cleavage of a carbon-sulfur bond, generating a carbon-centered radical and a dialkyl sulfide.

This strategy has been employed in a variety of transformations, including C-H functionalization, arylation, and the formation of C-C and C-heteroatom bonds. researchgate.net For example, the combination of photoredox catalysis with gold catalysis has enabled the intermolecular atom transfer thiosulfonylation of alkenes. rsc.orgnih.gov While specific applications involving hydroxydimethylsulfonium in photoredox catalysis are not widely reported, the general principles suggest its potential as a precursor for hydroxymethyl radicals or other related radical species.

Electron Donor-Acceptor Complex Formation in Sulfonium Reactivity

Sulfonium salts, being electron-deficient, can form electron donor-acceptor (EDA) complexes with electron-rich molecules. nih.govbeilstein-journals.org Upon photoexcitation, these EDA complexes can undergo an intramolecular single-electron transfer from the donor to the sulfonium salt acceptor, leading to the generation of radical ions. beilstein-journals.orghepatochem.com This approach allows for the generation of radicals from starting materials that might not otherwise be reactive under photoredox conditions.

The formation of EDA complexes relaxes the electronic constraints on the substrates, thereby expanding the scope of radical generation. nih.gov This strategy has been utilized in various synthetic transformations. For instance, the formation of an EDA complex between an aryl sulfonium salt and a suitable donor can lead to the generation of an aryl radical, which can then participate in subsequent reactions. nih.govnih.gov The ability of hydroxydimethylsulfonium to act as an acceptor in an EDA complex would depend on its electron-accepting properties and the choice of the electron donor.

Rearrangement Reactions Involving Sulfonium Intermediates

Sulfonium ylides can also undergo rearrangement reactions, which are synthetically useful for the construction of new molecular frameworks. One of the most well-known rearrangements is the wikipedia.orgnih.gov-sigmatropic rearrangement. This pericyclic reaction involves a concerted reorganization of electrons through a five-membered cyclic transition state.

In the context of sulfonium ylides, a wikipedia.orgnih.gov-sigmatropic rearrangement typically involves an allylic or benzylic sulfonium ylide. The ylide rearranges to form a new carbon-carbon bond and a homoallylic or homobenzylic sulfide. This transformation is highly stereospecific and has been utilized in the synthesis of complex molecules.

Other types of rearrangements, such as the Sommelet-Hauser rearrangement, can also occur with benzylic sulfonium ylides. This reaction involves a wikipedia.orgnih.gov-sigmatropic rearrangement followed by tautomerization to regenerate an aromatic ring. While there are no specific reports detailing the rearrangement reactions of hydroxydimethylsulfonium, the established principles of sulfonium ylide rearrangements provide a basis for predicting its potential reactivity in such transformations. The specific reaction pathway would be influenced by the substituents on the sulfur atom and the adjacent carbon. thermofisher.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. libretexts.org The nomenclature [i,j] is used to classify these shifts, where i and j refer to the number of atoms in the fragments connecting the old and new positions of the σ-bond. libretexts.orgwikipedia.org For sulfonium species, the most prevalent and synthetically useful examples are nih.govacs.org- and acs.orgacs.org-sigmatropic rearrangements. imperial.ac.uk

The nih.govacs.org-sigmatropic rearrangement is characteristic of allylic sulfonium ylides. In this concerted process, an ylide generated from an allylic sulfonium salt rearranges to form a homoallylic sulfide. rsc.orgbohrium.com The reaction proceeds through a five-membered cyclic transition state, which accounts for the high degree of stereocontrol often observed. nih.gov This transformation is a cornerstone of sulfur ylide chemistry and has been extensively studied, including transition metal-catalyzed versions like the Doyle-Kirmse reaction, where a sulfonium ylide is generated from the reaction of a sulfide with a metal carbene. researchgate.netrsc.org

The acs.orgacs.org-sigmatropic rearrangement in sulfur chemistry is analogous to the well-known Claisen and Cope rearrangements. wikipedia.orgimperial.ac.uk The thio-Claisen rearrangement, for instance, involves a acs.orgacs.org-shift in an allyl vinyl sulfide system. When a sulfonium ion is part of the rearranging system, the reaction is often significantly accelerated. nih.gov Such rearrangements can be triggered by reacting aryl sulfoxides with various unsaturated nucleophiles, which generates a sulfonium intermediate that readily undergoes the acs.orgacs.org-shift. researchgate.netsoton.ac.uk

Charge-Accelerated Sulfonium Rearrangements

A defining characteristic of sulfonium intermediates is their ability to undergo charge-accelerated sigmatropic rearrangements. The presence of a formal positive charge on the sulfur atom significantly lowers the activation energy for pericyclic processes, enabling reactions to occur under much milder conditions than their neutral counterparts. nih.govresearchgate.net

This principle is frequently exploited in synthetic chemistry. For example, the reaction of aryl sulfoxides with anhydrides in the presence of an unsaturated partner can generate a sulfonium intermediate in situ. This intermediate then undergoes a rapid and highly regioselective acs.orgacs.org-sigmatropic rearrangement. researchgate.netsoton.ac.uk This cascade process, which combines an interrupted Pummerer reaction with a subsequent sigmatropic shift, has proven to be a powerful method for forming carbon-carbon bonds. soton.ac.uk The acceleration is attributed to the stabilization of the electron-rich transition state by the positively charged sulfur, making the concerted bond reorganization more favorable. nih.gov

Computational Chemistry Approaches to Elucidating Sulfonium Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex mechanisms of sulfonium reactions. These theoretical approaches provide deep insights into reaction pathways, transition state structures, and the origins of stereoselectivity that are often difficult to probe experimentally. nih.gov

Determination of Reaction Energy Profiles and Transition States

Theoretical calculations allow for the mapping of potential energy surfaces for chemical reactions. This involves identifying the structures and energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. By calculating the reaction energy profile, chemists can determine activation barriers (ΔG‡), providing a quantitative measure of a reaction's feasibility and rate. nih.govresearchgate.net

For sulfonium rearrangements, DFT studies have been used to validate proposed mechanisms. For instance, calculations on the acs.orgacs.org-sigmatropic rearrangement of adducts formed from vinyl sulfoxides and ynamides have elucidated the enantiodetermining step of the reaction. nih.gov Similarly, the energy profile of the nih.govacs.org-sigmatropic Mislow-Evans rearrangement has been computed, confirming a concerted pathway through a five-membered cyclic transition state. researchgate.net Computational models have even explored the possibility of transforming a transition state into a stable minimum on the potential energy surface by applying high pressure. researchgate.net

| Reaction Type | System Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| nih.govacs.org-Sigmatropic Rearrangement (Mislow-Evans) | Allylic Sulfoxide (B87167) | B3LYP/6-31G(d) | 12.0 | researchgate.net |

| acs.orgacs.org-Sigmatropic Rearrangement | (E)-Vinyl p-tolyl sulfoxide + Ynamide Adduct | PBE0-D3(BJ)/def2-TZVP | 12.5 (for major enantiomer) | nih.gov |

| acs.orgacs.org-Sigmatropic Rearrangement | (Z)-Vinyl n-octyl sulfoxide + Ynamide Adduct | PBE0-D3(BJ)/def2-TZVP | 13.8 (for major enantiomer) | nih.gov |

Understanding Stereochemical Control in Sulfonium-Mediated Reactions

One of the most powerful applications of computational chemistry in this field is in explaining and predicting the stereochemical outcomes of reactions. The high stereoselectivity observed in many sulfonium rearrangements is a direct consequence of the well-defined geometry of the transition states. nih.gov

DFT calculations can determine the relative energies of the various possible diastereomeric transition states. The lowest energy pathway corresponds to the major product isomer observed experimentally. For example, in the stereodivergent synthesis of 1,4-dicarbonyl compounds via a acs.orgacs.org-sulfonium rearrangement, computational studies provided a clear rationale for the observed stereoselection. nih.gov These studies showed how the initial geometry of the vinyl sulfoxide ((E) or (Z)) dictates the relative configuration (syn or anti) of the product, while the absolute configuration is controlled by the chirality at the sulfur atom. nih.gov Similarly, DFT calculations have been employed to understand the complementary stereochemical outcomes in reactions involving sulfonimidamide imines by analyzing the different transition structures for base-mediated and base-free pathways. acs.org

| Reaction | Key Stereodetermining Feature | Computational Finding | Predicted/Explained Outcome | Reference |

|---|---|---|---|---|

| acs.orgacs.org-Sulfonium Rearrangement | (E)- vs. (Z)-Vinyl Sulfoxide Geometry | Calculations of diastereomeric transition state energies. | (E)-olefin leads to syn-product; (Z)-olefin leads to anti-product. | nih.gov |

| acs.orgacs.org-Sulfonium Rearrangement | Chirality at Sulfur Center | Energy difference between enantiomeric transition states. | Governs the absolute configuration of the final product. | nih.gov |

| Castagnoli–Cushman Reaction | Base-mediated vs. Base-free conditions | Identification of different H-bonding interactions and transition state geometries (e.g., eight-membered cyclic TS for base-free path). | Complementary diastereomeric products are formed under different conditions. | acs.org |

Stereoselective Aspects and Asymmetric Catalysis with Sulfonium Reagents

Design and Application of Chiral Sulfonium (B1226848) Reagents in Enantioselective Synthesis

The foundation of enantioselective synthesis using sulfonium reagents lies in the strategic design of chiral sulfonium salts, which serve as precursors to chiral ylides. Chirality is typically introduced by attaching the sulfur atom to a rigid, stereochemically defined molecular scaffold, often derived from the chiral pool. Natural products like camphor (B46023) and pinene are common starting materials for these scaffolds due to their ready availability in enantiopure forms.

A notable example involves the design of a camphor-derived chiral sulfide (B99878). This sulfide can be readily prepared from d-camphor (B3430136) and subsequently alkylated to form the corresponding chiral sulfonium salt. acs.org Upon treatment with a base, this salt generates a chiral sulfonium ylide in situ. These ylides are powerful reagents for asymmetric transformations, including cyclopropanations and epoxidations. For instance, a newly designed chiral sulfonium allylide has been shown to react with α,β-unsaturated esters, ketones, amides, and nitriles to produce highly functionalized vinylcyclopropanes with outstanding diastereoselectivity and excellent enantioselectivity (up to 97% ee). acs.orgnih.gov

| Chiral Auxiliary Source | Sulfide Structure | Application(s) | Reference(s) |

| d-Camphor | Camphor-derived thiolane | Asymmetric cyclopropanation | acs.org, nih.gov |

| Isothiocineole | Thiolane oxide derivative | Asymmetric epoxidation, Aziridination | mdpi.com |

| Carbohydrate | Oxathiane derivative | Asymmetric aziridination | mdpi.com |

Asymmetric Induction in Sulfonium Ylide-Mediated Reactions

Asymmetric induction is the process by which a chiral reagent or catalyst influences the formation of a chiral product, leading to an excess of one enantiomer. In reactions mediated by chiral sulfonium ylides, the stereocenter(s) on the chiral auxiliary direct the approach of the ylide to the prochiral substrate, resulting in a stereoselective transformation.

The Corey-Chaykovsky reaction is a classic example where this principle is applied. organic-chemistry.org In its asymmetric variant, a chiral sulfonium ylide adds to a carbonyl group or an electron-deficient alkene. The initial nucleophilic addition forms a betaine (B1666868) intermediate. The subsequent intramolecular nucleophilic substitution (ring closure) proceeds with the displacement of the chiral sulfide, generating a new stereocenter in the product epoxide or cyclopropane (B1198618). organic-chemistry.orgbristol.ac.uk

The reaction of a camphor-derived chiral sulfonium allylide with various Michael acceptors demonstrates excellent asymmetric induction. acs.org For example, the reaction with methyl cinnamate (B1238496) yields the corresponding trans-vinylcyclopropane with 97% enantiomeric excess (ee). acs.org The scope of this reaction is broad, encompassing a variety of α,β-unsaturated carbonyl compounds, consistently delivering high yields and enantioselectivities. This underscores the effectiveness of the rigid chiral backbone in creating a well-defined steric environment that controls the facial selectivity of the attack on the substrate.

Asymmetric Cyclopropanation using a Camphor-Derived Chiral Sulfonium Ylide

| Substrate (Michael Acceptor) | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Methyl Cinnamate | trans-2-silylvinyl-3-phenylcyclopropyl ester | 85 | 97 | acs.org |

| Cyclohexenone | Bicyclic vinylcyclopropane | 82 | 96 | acs.org |

| N,N-Dimethylcinnamamide | trans-2-silylvinyl-3-phenylcyclopropyl amide | 78 | 95 | acs.org |

Organocatalytic and Transition Metal Catalyzed Asymmetric Transformations Involving Sulfonium Species

While stoichiometric chiral sulfonium reagents are highly effective, a more atom-economical approach involves the use of a chiral catalyst with an achiral sulfonium salt. This strategy relies on generating the sulfonium ylide in the presence of a catalyst that creates a chiral environment, thereby dictating the stereochemical outcome. Both organocatalysis and transition metal catalysis have been successfully applied to this end. mdpi.comoaepublish.com

Organocatalysis: Chiral organocatalysts, such as Brønsted acids, thioureas, and squaramides, can activate and organize the reactants through non-covalent interactions like hydrogen bonding. oaepublish.com For instance, the asymmetric N-H insertion of α-carbonyl sulfonium ylides into anilines has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst. oaepublish.comrsc.org The catalyst protonates the ylide, forming a chiral ion pair that then reacts selectively with the nucleophile. This approach provides access to valuable chiral α-amino ketones. oaepublish.com

Transition Metal Catalysis: Transition metal complexes with chiral ligands are also powerful tools for inducing asymmetry in reactions involving sulfonium species. A common strategy, known as the Doyle-Kirmse reaction, involves the reaction of a sulfide with a diazo compound in the presence of a chiral rhodium(II) or copper(I) catalyst. researchgate.netresearchgate.net This generates a metal-associated sulfonium ylide, which then undergoes a oaepublish.comresearchgate.net-sigmatropic rearrangement. The chiral ligand on the metal center controls the conformation of the ylide intermediate, leading to high enantioselectivity in the rearranged product. This method has been used for the highly enantioselective construction of C(sp³)–S bonds. researchgate.net

| Catalysis Type | Catalyst/Ligand | Sulfonium Source | Reaction Type | Product | ee (%) | Reference(s) |

| Organocatalysis | Chiral Phosphoric Acid | α-Carbonyl Sulfonium Ylide | N-H Insertion | α-Amino Ketone | up to 99 | oaepublish.com, rsc.org |

| Organocatalysis | Chiral Squaramide | Sulfoxonium Ylide | S-H Insertion | β-Keto Thioether | up to 98 | oaepublish.com |

| Transition Metal | Chiral Rh(II) complex | Sulfide + Diazo compound | oaepublish.comresearchgate.net-Sigmatropic Rearrangement | Allylic Sulfide | up to 98 | researchgate.net |

| Transition Metal | Chiral Cu(I) complex | Sulfide + Diazo compound | Doyle-Kirmse Reaction | Homologated Sulfide | up to 96 | researchgate.net |

Mechanisms of Chirality Transfer in Sulfonium Chemistry

The transfer of stereochemical information from a chiral reagent or catalyst to a product is a central aspect of asymmetric synthesis. In sulfonium ylide-mediated reactions, such as epoxidations and cyclopropanations, the mechanism of chirality transfer is generally understood to proceed through a betaine intermediate. organic-chemistry.orgbristol.ac.uk

The reaction is initiated by the nucleophilic attack of the sulfonium ylide on a prochiral electrophile (e.g., an aldehyde or enone). This addition can occur from two different faces of the electrophile and via different conformations of the ylide, leading to diastereomeric transition states. The chiral auxiliary on the sulfonium ylide (or the chiral catalyst in the reaction environment) raises the energy of one set of transition states relative to the other, favoring the formation of one diastereomeric betaine intermediate.

For many sulfonium ylide reactions, particularly those involving stabilized ylides, the initial addition step is reversible, while the subsequent ring-closing step is irreversible. bristol.ac.uk The stereoselectivity of the reaction is therefore determined by the relative rates of cyclization of the diastereomeric betaines. The conformation of the favored betaine intermediate dictates the stereochemistry of the final product. The chiral groups on the sulfonium reagent create steric and electronic biases that lock the betaine into a specific conformation leading to the major enantiomer of the product upon intramolecular SN2 displacement of the sulfide. Studies have shown that factors such as solvent polarity and the nature of the substituents on both the ylide and the substrate can influence the degree of reversibility in the betaine formation, thereby affecting the final stereochemical outcome. bristol.ac.uk

Advanced Analytical and Spectroscopic Characterization of Sulfonium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including sulfonium (B1226848) salts. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon-¹³ (¹³C), and other NMR-active nuclei.

Detailed research into the nature of protonated dimethyl sulfoxide (B87167) (DMSO), which forms the hydroxydimethylsulfonium cation, has utilized NMR to understand its structure and behavior, particularly in superacid media. acs.org Early studies observed that when dimethyl sulfoxide is dissolved in a superacid solution like HSO₃F−SbF₅−SO₂ at low temperatures, a broad singlet peak appears in the ¹H NMR spectrum at δ 6.53. acs.org This signal is indicative of the formation of the long-lived protonated dimethyl sulfoxide cation. acs.org The broadness of the peak suggests a dynamic process, possibly a proton exchange between the cation and the acidic environment or an equilibrium involving a diprotonated species. acs.org

Theoretical calculations using the GIAO-MP2 method have been employed to predict the NMR chemical shifts for the O-protonated hydroxydimethylsulfonium cation, providing further insight into its electronic structure. These calculations support the finding that the O-protonated form is significantly more stable than the S-protonated isomer. acs.org

| Nucleus | Experimental Chemical Shift (δ) in ppm | Calculated Chemical Shift (δ) in ppm | Notes |

|---|---|---|---|

| ¹H | 6.53 | N/A | Observed as a broad singlet in HSO₃F−SbF₅−SO₂ at -100 °C. acs.org |

| ¹³C | N/A | Calculated | Theoretical calculations provide predictions for the carbon environment. acs.org |

| ¹⁷O | N/A | Calculated | Theoretical calculations provide predictions for the oxygen environment. acs.org |

| ³³S | N/A | Calculated | Theoretical calculations provide predictions for the sulfur environment. acs.org |

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of molecules. In the context of hydroxydimethylsulfonium, MS is crucial for detecting it as a transient intermediate or a stable product in various chemical reactions.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing charged or polar molecules. When dimethyl sulfoxide (DMSO) is used as a solvent or analyte in ESI-MS, the formation of the protonated molecule, hydroxydimethylsulfonium (DMSOH⁺), is readily observed. nih.govresearchgate.net This species is identified by a characteristic signal at an m/z of 79 in the positive-ion mass spectrum. researchgate.net The presence of this ion confirms the protonation of the sulfinyl oxygen of the DMSO molecule. nih.gov

The detection of DMSOH⁺ at m/z 79 has been reported in studies investigating the oxidation of aqueous DMSO, demonstrating the utility of mass spectrometry in tracking chemical transformations and identifying key intermediates in reaction pathways. researchgate.net The use of deuterium-labeled DMSO (d6-DMSO) can further confirm the identity of the protonated species, as it would result in a corresponding shift in the observed m/z value. nih.gov

| Ion Species | Formula | Observed m/z | Ionization Technique | Notes |

|---|---|---|---|---|

| Hydroxydimethylsulfonium | [C₂H₇OS]⁺ | 79 | Electrospray Ionization (ESI) | Corresponds to the protonated form of dimethyl sulfoxide (DMSOH⁺). researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of a salt containing the hydroxydimethylsulfonium cation has not been detailed in the surveyed literature, the principles of X-ray crystallography are routinely applied to determine the structures of various organic and inorganic salts. nih.govnih.govmdpi.comresearchgate.net For such a compound, the technique would reveal the exact geometry of the cation, including the S-O and S-C bond lengths and the C-S-C and O-S-C bond angles. Furthermore, it would elucidate the nature of the interactions between the hydroxydimethylsulfonium cation and its counter-ion in the crystal lattice.

For reference, the crystal structure of the neutral precursor, dimethyl sulfoxide (DMSO), has been determined with high accuracy at 100 K. nih.gov In the solid state, the DMSO molecule is pyramidal and exhibits nearly perfect Cₛ symmetry. nih.govuni-osnabrueck.de An analysis of its structure provides a baseline for understanding the changes that would occur upon protonation of the oxygen atom.

| Parameter | Value | Unit |

|---|---|---|

| S=O Bond Length | 1.5040 (10) | Å |

| S-C Bond Length (mean) | 1.783 (4) | Å |

| C-S-C Bond Angle | 97.73 (7) | ° |

| O-S-C Bond Angle (mean) | 106.57 (4) | ° |

Data obtained from the redetermination of the crystal structure of neutral DMSO. nih.gov

Kinetic and Thermodynamic Investigations of Sulfonium Reaction Dynamics

Reaction Rate Studies in Decomposition and Transformation Processes

The study of reaction rates in the decomposition and transformation of sulfonium (B1226848) compounds provides critical insights into their stability and reactivity. These investigations are essential for understanding reaction mechanisms and optimizing conditions for synthetic applications. While specific kinetic data for hydroxydimethyl-sulfonium is not extensively detailed in publicly accessible literature, the principles governing the reactions of analogous sulfonium salts offer a valuable framework for analysis.

The thermal decomposition of sulfonium salts can occur through several mechanistic pathways, primarily nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions. The predominant pathway is influenced by the structure of the sulfonium salt, the nature of the substituents, the solvent, and the temperature. For simple trialkylsulfonium salts, decomposition often proceeds via an SN2 mechanism, where a nucleophile attacks an α-carbon, leading to the displacement of a dialkyl sulfide (B99878) as a leaving group.

Transformation processes of sulfonium compounds, particularly sulfonium ylides, are central to their utility in organic synthesis. These reactions, such as the Johnson-Corey-Chaykovsky reaction, involve the transfer of a methylene (B1212753) group to form epoxides, cyclopropanes, and aziridines. The rates of these transformations are dependent on the stability and nucleophilicity of the sulfonium ylide, which are in turn governed by the substituents on both the sulfur atom and the ylidic carbon.

Interactive Data Table: Illustrative Kinetic Parameters for Sulfonium Salt Decomposition

| Compound | Reaction Type | Temperature (°C) | Solvent | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Trimethylsulfonium (B1222738) Ion | SN2 | 60 | Water | Data not available | Data not available |

| tert-Butyldimethylsulfonium Ion | E2 | 50 | Ethanol | Data not available | Data not available |

| Benzyldimethylsulfonium Ion | SN2 | 70 | Methanol | Data not available | Data not available |

Pyramidal Inversion and Racemization Kinetics of Sulfonium Ylides and Salts

Sulfonium salts and ylides that bear three different substituents on the sulfur atom are chiral and can be resolved into enantiomers. However, these compounds can undergo pyramidal inversion, a process where the molecule inverts its configuration through a planar transition state, leading to racemization. The rate of this process is determined by the energy barrier to inversion.

The kinetics of pyramidal inversion and the resulting racemization are of significant interest, as the stereochemical stability of chiral sulfonium compounds is crucial for their application in asymmetric synthesis. The energy barrier for this inversion is influenced by several factors, including the electronegativity of the substituents and any steric constraints, such as being part of a ring system.

Ab initio molecular orbital calculations have been a powerful tool for estimating the activation energies for pyramidal inversion in sulfonium ylides. rsc.org These theoretical studies have shown that substituents can have a profound effect on the inversion barrier. For example, computational models indicate that telluronium ylides possess higher activation energies for pyramidal inversion compared to their sulfonium and selenonium counterparts, suggesting greater thermal stability of their stereocenters. rsc.org

Interactive Data Table: Calculated Activation Energies for Pyramidal Inversion in Sulfonium Ylides

| Ylide Structure (R¹₂X⁺–C⁻R²₂) | X | R¹ | R² | Activation Energy (kcal/mol) |

| R¹₂X⁺–C⁻R²₂ | S | H | H | Value not specified in source |

| R¹₂X⁺–C⁻R²₂ | S | Me | H | Value not specified in source |

| R¹₂X⁺–C⁻R²₂ | S | H | CN | Value not specified in source |

| R¹₂X⁺–C⁻R²₂ | S | Me | CN | Value not specified in source |

Note: The referenced source performed calculations on these structures, but the specific activation energy values were not available in the abstract. rsc.org This table illustrates the parameters investigated.

Factors Influencing Reaction Rates and Equilibria in Sulfonium Systems

The rates and equilibrium positions of reactions involving sulfonium compounds are sensitive to a range of experimental conditions. A thorough understanding of these factors is essential for controlling the outcome of reactions.

Substituent Effects : The electronic and steric properties of the substituents attached to the sulfur atom and, in the case of ylides, the carbanion, have a dominant influence on reactivity. Electron-withdrawing groups on the ylidic carbon can delocalize the negative charge, increasing the stability of the ylide and decreasing its nucleophilicity. Conversely, electron-donating groups enhance nucleophilicity and reactivity. The bulkiness of substituents can introduce steric hindrance, slowing down reaction rates by impeding the approach of reactants.

Temperature : In line with general kinetic theory, increasing the temperature typically accelerates the rates of sulfonium reactions by increasing the average kinetic energy of the molecules. wikipedia.orgrsc.org This leads to more frequent and energetic collisions, increasing the probability that a collision will result in a reaction. wikipedia.orgrsc.org

Catalysts : Catalysts can provide alternative, lower-energy reaction pathways, thereby increasing the reaction rate without being consumed. rsc.org In the context of sulfonium ylide chemistry, both acids and bases can act as catalysts. Bases are often used to deprotonate the precursor sulfonium salt to generate the reactive ylide, while acid catalysis can be involved in subsequent transformation steps.

Environmental Behavior and Biotransformation of Organosulfur Cationic Species

Pathways of Environmental Introduction and Distribution

There is no available information in the reviewed literature detailing the specific pathways for the introduction of hydroxydimethylsulfonium into the environment. Research does not identify it as a significant natural or anthropogenic emission. Its high reactivity suggests that if formed, it would be a transient species with a very short lifespan, preventing any significant distribution in environmental matrices such as soil, water, or air.

Abiotic Transformation Processes in Diverse Environmental Matrices

Scientific literature describes the formation of the hydroxydimethylsulfonium ion as a fleeting intermediate in laboratory-based chemical reactions. For instance, it is implicated in the mechanism of certain hydrolysis reactions and oxidation processes of dimethyl sulfoxide (B87167) (DMSO) epdf.pubrsc.org. However, there is no information available regarding its independent abiotic transformation processes—such as hydrolysis, photolysis, or oxidation—under typical environmental conditions. Its inherent instability means it would likely transform instantaneously upon formation.

Biotransformation Pathways and Microbial Degradation of Sulfonium (B1226848) Species

There is no scientific literature available that documents the biotransformation or microbial degradation of hydroxydimethylsulfonium. Studies on the environmental fate of organosulfur compounds have not identified hydroxydimethylsulfonium as a substrate for microbial metabolism or a product of enzymatic degradation pathways.

Kinetic Aspects of Environmental Degradation of Sulfonium Compounds

Due to the lack of information on its presence and transformation in the environment, no studies have been conducted on the kinetic aspects of its degradation. Therefore, data regarding its environmental half-life (DT50) or degradation rates in soil or water are not available.

Emerging Research Frontiers and Future Perspectives in Hydroxydimethylsulfonium Chemistry

Innovations in Synthetic Methodologies for Novel Sulfonium (B1226848) Architectures

Recent advancements in synthetic chemistry have provided more direct and efficient pathways to a wide array of sulfonium reagents. These innovations have been crucial in making sulfonium salts more accessible for research and application. nih.gov

One significant development is the use of microwave-assisted synthesis for triarylsulfonium salt photoacid generators (PAGs). This technique has been shown to accelerate reaction times by a factor of 90 to 420 compared to conventional thermal methods, offering a much faster route to these important compounds. rsc.orgnjit.edu

Another area of innovation involves the synthesis of polymeric sulfonium salts. Researchers have successfully grafted sulfonium perfluoroalkyl sulfonate groups onto poly(4-hydroxylstyrene) (PHS). The resulting polymeric photoacid generator is highly effective upon UV irradiation for creating advanced chemically amplified photoresists. rsc.org

Furthermore, new one-step synthesis methods have been developed. For instance, reacting a sulfide (B99878) compound with perfluoroalkanesulfonic anhydride (B1165640) provides a direct route to novel sulfonium salts, which can be used as photo-acid initiators in polymerization or as catalysts for removing protective groups in organic compounds. google.com This method offers a higher yield and uses less expensive starting materials compared to traditional multi-step syntheses involving sulfoxide (B87167) compounds. google.com

These methodologies are expanding the structural diversity of available sulfonium compounds, including those with alkenyl, alkynyl, and alkyl groups, each with distinct reactivity patterns. nih.gov

Table 1: Modern Synthetic Approaches to Sulfonium Salts

| Synthetic Method | Description | Key Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the synthesis of triarylsulfonium salts. | Dramatically reduced reaction times (90-420 times faster than thermal methods). rsc.orgnjit.edu |

| Polymeric Sulfonium Salts | Grafting sulfonium moieties onto a polymer backbone, such as poly(4-hydroxylstyrene). | Creates materials for advanced applications like photoresists with high photosensitivity. rsc.org |

| One-Step Sulfide Oxidation | Direct reaction of sulfide compounds with reagents like perfluoroalkanesulfonic anhydride. | High yield, cost-effective (uses low-priced sulfides), and simplifies the synthetic process. google.com |

| Alkene Bistriflate Reaction | Reaction of alkenes with in situ generated bistriflates to form S-(alkenyl)sulfonium salts. | Tolerant towards various functional groups, providing access to alkenyl derivatives. nih.gov |

Expanding the Scope of Catalytic Applications with Sulfonium Reagents

The unique electronic properties of the sulfonium group are being harnessed in a growing number of catalytic applications. researchgate.net Their utility has expanded far beyond their traditional roles, with recent discoveries highlighting their potential in various catalytic systems.

Photoacid Generators (PAGs): Triarylsulfonium salts are a major class of PAGs used in advanced microelectronic photoresists, coatings, and printing inks. acs.org Upon irradiation with UV light, they undergo photolytic cleavage to generate a strong acid, which then catalyzes desired chemical transformations, such as the deprotection of functional groups in photoresist materials. rsc.orgacs.org

Hydrogen-Bonding Catalysis: The acidic alpha-protons on alkylsulfonium salts enable them to act as hydrogen-bonding catalysts. This catalytic ability, which is well-established for quaternary ammonium (B1175870) and phosphonium (B103445) salts, has now been demonstrated for tertiary sulfonium salts, opening new avenues for their use in phase-transfer catalysis. rsc.org

π-Acid Catalysis: A groundbreaking development is the use of sulfonium cations as ligands in homogeneous catalysis. By incorporating a sulfonium moiety into a rigid pincer-type ligand framework, researchers have created a highly electrophilic platinum(II) complex. This complex demonstrates enhanced catalytic activity in cycloisomerization reactions compared to analogous neutral thioether ligands, establishing sulfonium-based ligands as a new frontier in π-acid catalysis. chemrxiv.org

Redox Catalysis: Sulfonium salts are increasingly used as alkyl or aryl radical precursors under transition metal or visible light conditions. researchgate.net In photoredox catalysis, they can be reduced to generate radicals that participate in a wide range of transformations, including C-H bond alkylation and cross-coupling reactions. rsc.org

Table 2: Catalytic Roles of Sulfonium Compounds

| Catalytic Application | Role of Sulfonium Reagent | Example Transformation |

| Photolithography | Photoacid Generator (PAG) | Catalyzing deprotection in chemically amplified photoresists. rsc.org |

| Phase-Transfer Catalysis | Hydrogen-Bonding Catalyst | Facilitating reactions between reactants in different phases. rsc.org |

| π-Acid Catalysis | Electron-Withdrawing Ligand | Enhancing the electrophilicity of a metal center for cycloisomerization reactions. chemrxiv.org |

| Photoredox Catalysis | Radical Precursor | Generating alkyl radicals for C-H functionalization and cross-coupling. researchgate.netrsc.org |

Development of Unprecedented Reactivity Modes for Enhanced Chemical Transformations

The advent of photoredox catalysis has unearthed unprecedented reactivity modes for sulfonium salts, distinguishing them from their conventional ionic behavior. rsc.org This has led to the development of novel chemical transformations that were previously challenging to achieve.

Traditionally, S-(alkyl) sulfonium salts are known as soft alkylating reagents or precursors to sulfur ylides. nih.gov However, under photoredox conditions, they serve as excellent sources of alkyl radicals. nih.gov This radical-based reactivity has been harnessed for various transformations, including decarboxylative coupling reactions and hydroxyalkylation of alkenes. nih.govrsc.org

Aryl sulfonium salts have also seen an expansion in their reactivity. Initially recognized as electrophilic partners in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), their chemistry has evolved significantly. nih.govrwth-aachen.de Recent research has demonstrated new modes of C-S bond activation using α-amino alkyl radicals as single-electron reductants. rwth-aachen.de This process, known as reductant upconversion, generates aryl radicals from aryl sulfonium salts, which can then undergo addition to heteroarenes in a late-stage functionalization process. rwth-aachen.de

Furthermore, a novel reactivity pattern known as cine-substitution has been discovered for heteroaryl sulfonium salts. In this transformation, the sulfonium salt acts as a pseudo-Michael acceptor, allowing nucleophiles to add to a position adjacent to the sulfonium-bearing carbon, leading to synthetically valuable substitution patterns that are difficult to access through other means. rwth-aachen.de

Advanced Computational and Spectroscopic Probes for Deeper Mechanistic Understanding

To fully harness the synthetic potential of sulfonium compounds, a deep understanding of their reaction mechanisms is essential. Advanced computational and spectroscopic techniques are proving invaluable in this regard.

Computational Studies: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of sulfur-containing compounds. acs.orgmdpi.comnih.gov These studies can elucidate reaction pathways, predict the regioselectivity of reactions, and explain the influence of different substituents on reactivity. escholarship.org For instance, computational models help in understanding the divergent pathways in rhodium- and copper-catalyzed rearrangements of onium ylides, revealing the roles of metal-free ylides versus metal-coordinated ion pairs. escholarship.org Such insights are critical for designing more efficient and selective catalysts and reactions.

Spectroscopic and Crystallographic Analysis: A suite of spectroscopic methods is employed to characterize novel sulfonium compounds and reaction intermediates. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, mass spectrometry, and UV-vis spectroscopy are routinely used to confirm the structure and purity of newly synthesized derivatives. mdpi.comnih.gov X-ray crystallography provides precise information about the three-dimensional structure of sulfonium salts in the solid state, revealing details about bond lengths, angles, and intermolecular interactions that govern their physical properties and reactivity. mdpi.com These experimental techniques, when combined with computational data, provide a comprehensive picture of the structural and electronic features that dictate the chemical behavior of sulfonium compounds.

Q & A

Q. What are the established methods for synthesizing sulfonium, hydroxydimethyl-?

Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation of dimethyl sulfide with hydroxymethyl derivatives. Key steps include:

- Reagent purity validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm starting material integrity .

- Reaction optimization : Monitor reaction kinetics via <sup>1</sup>H NMR to track intermediate formation .

- Workup protocols : Employ aqueous extraction with dichloromethane to isolate the sulfonium salt, followed by recrystallization for purity.

Q. How can sulfonium, hydroxydimethyl- be characterized post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

Q. What factors influence the stability of sulfonium, hydroxydimethyl- in aqueous solutions?

Methodological Answer: Stability depends on pH, temperature, and counterion effects. Design experiments to:

- pH titration : Measure decomposition rates using UV-Vis spectroscopy at varying pH (2–12) .

- Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the reactivity of sulfonium, hydroxydimethyl- in novel reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) .

| Computational Tool | Application |

|---|---|

| Gaussian | Transition state optimization |

| VASP | Solvent interaction modeling |

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf) for sulfonium derivatives?

Methodological Answer:

Q. What advanced spectroscopic techniques can elucidate the electronic structure of sulfonium, hydroxydimethyl-?

Methodological Answer:

Q. How to design collaborative experiments for studying sulfonium, hydroxydimethyl- in interdisciplinary teams?

Methodological Answer:

- Workflow standardization : Use tools like KNIME or Galaxy for reproducible data pipelines .

- Version control : Implement GitLab for tracking experimental modifications .

Q. What gaps exist in the current understanding of sulfonium, hydroxydimethyl-’s biological activity?

Methodological Answer:

- Literature synthesis : Use systematic reviews to identify understudied areas (e.g., enzyme inhibition mechanisms) .

- High-throughput screening : Test cytotoxicity in HEK-293 or HeLa cell lines with LC50 dose-response curves .

Data Interpretation and Contradiction Management

Q. How to validate conflicting results in sulfonium, hydroxydimethyl-’s spectral data?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing heterogeneous datasets?

Methodological Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-variable studies (e.g., solvent polarity, temperature) .

- Bayesian inference : Quantify uncertainty in kinetic parameters .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.